cis-Bis(triphenylphosphine)platinum(II) chloride cis-Bis(triphenylphosphine)platinum(II) chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13340751
InChI: InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C36H30Cl2P2Pt
Molecular Weight: 790.6 g/mol

cis-Bis(triphenylphosphine)platinum(II) chloride

CAS No.:

Cat. No.: VC13340751

Molecular Formula: C36H30Cl2P2Pt

Molecular Weight: 790.6 g/mol

* For research use only. Not for human or veterinary use.

cis-Bis(triphenylphosphine)platinum(II) chloride -

Specification

Molecular Formula C36H30Cl2P2Pt
Molecular Weight 790.6 g/mol
IUPAC Name platinum(2+);triphenylphosphane;dichloride
Standard InChI InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Standard InChI Key XAFJSPPHVXDRIE-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2]

Introduction

Synthesis and Preparation Methods

Conventional Synthesis from Potassium Tetrachloroplatinate

The cis isomer is typically synthesized by reacting potassium tetrachloroplatinate (K₂PtCl₄) with triphenylphosphine (PPh₃) in a polar solvent. The reaction proceeds under reflux conditions, yielding the cis isomer as a white crystalline precipitate . The stoichiometric equation is:

K2PtCl4+2PPh3cis-Pt(PPh3)2Cl2+2KCl\text{K}_2\text{PtCl}_4 + 2\,\text{PPh}_3 \rightarrow \textit{cis}\text{-Pt(PPh}_3\text{)}_2\text{Cl}_2 + 2\,\text{KCl}

This method achieves yields exceeding 90% when conducted under a nitrogen atmosphere to prevent oxidation of the phosphine ligands . A patent by CN102030784A further optimizes this process by using absolute ethanol as the solvent, reporting yields of 92–98% .

Alternative Routes and Isomer Control

Structural and Crystallographic Analysis

Geometric Parameters

X-ray crystallographic studies reveal that the cis isomer adopts a square-planar geometry with average Pt–P and Pt–Cl bond lengths of 2.261 Å and 2.346 Å, respectively . In contrast, the trans isomer exhibits slightly longer Pt–P bonds (2.316 Å) and shorter Pt–Cl bonds (2.300 Å) . A chloroform-solvated structure ([PtCl₂(PPh₃)₂]·CHCl₃) confirmed these metrics, with Pt–P distances of 2.2481–2.2658 Å and Pt–Cl distances of 2.3244–2.3548 Å .

Table 1: Comparative Bond Lengths in cis and trans Isomers

Parametercis Isomer (Å)trans Isomer (Å)
Pt–P (average)2.261 2.316
Pt–Cl (average)2.346 2.300
Pt–P (solvated form)2.2481–2.2658

Crystal Packing and Non-Covalent Interactions

The solvated cis isomer forms weak C–H···Cl hydrogen bonds between chloroform molecules and chloride ligands, creating a one-dimensional chain structure . These interactions stabilize the crystal lattice, resulting in voids of 215 ų, which may influence its reactivity in solid-state reactions .

Spectroscopic and Analytical Characterization

Elemental Analysis

Elemental analysis of the cis isomer aligns with its molecular formula (C₃₆H₃₀Cl₂P₂Pt), showing close agreement between theoretical and measured values for carbon (54.69% vs. 53.95%) and hydrogen (3.82% vs. 3.81%) . Minor discrepancies arise from residual solvent or moisture.

Table 2: Elemental Composition of cis-Pt(PPh₃)₂Cl₂

ElementTheoretical (%)Measured (%)
C54.6953.95
H3.823.81

Infrared Spectroscopy

Infrared spectra of the cis isomer exhibit distinct Pt–Cl stretching vibrations at ~320 cm⁻¹ and P–Ph modes near 1,100 cm⁻¹ . These peaks differentiate it from the trans isomer, which shows shifted Pt–Cl absorptions due to altered ligand symmetry .

Applications in Coordination Chemistry and Catalysis

Precursor to Platinum Complexes

The cis isomer serves as a versatile starting material for synthesizing platinum(0) species, such as Pt(PPh₃)₃, via reduction with hydrazine or molecular hydrogen . It also reacts with alkenes and alkynes to form π-complexes, pivotal in catalytic cycles for hydrogenation and hydrosilylation .

Catalytic Activity

In cross-coupling reactions, cis-Pt(PPh₃)₂Cl₂ facilitates C–C bond formation, though it is less active than palladium analogs like Pd(PPh₃)₂Cl₂ . Its utility in niche applications, such as platinaborane cluster synthesis, highlights its role in materials science .

Comparative Analysis with the trans Isomer

Thermodynamic Stability

The cis isomer’s dominance under equilibrium conditions stems from the trans effect: PPh₃ ligands weaken Pt–Cl bonds trans to themselves, making the cis configuration energetically favorable . Heating the trans isomer in the presence of excess PPh₃ quantitatively converts it to the cis form .

Reactivity Differences

While both isomers undergo ligand substitution, the cis form reacts more readily with Lewis bases due to the labile Cl⁻ ligands in adjacent positions. This property underpins its preference in synthesis over the trans isomer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator